molecular formula C10H14ClN B6252522 3-cyclopropyl-2-methylaniline hydrochloride CAS No. 1201943-71-6

3-cyclopropyl-2-methylaniline hydrochloride

Cat. No.: B6252522
CAS No.: 1201943-71-6
M. Wt: 183.7
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Description

3-cyclopropyl-2-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropyl group and a methyl group attached to the aniline ring, with the hydrochloride salt form enhancing its solubility in water

Properties

CAS No.

1201943-71-6

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-methylaniline hydrochloride typically involves the following steps:

    Methylation: The methyl group can be introduced via methylation reactions, commonly using methyl iodide or dimethyl sulfate in the presence of a base.

    Amination: The aniline moiety is introduced through amination reactions, which can involve the reduction of nitro compounds or the direct amination of halogenated precursors.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-cyclopropyl-2-methylaniline hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-cyclopropyl-2-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-methylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-methylaniline: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    3-cyclopropylaniline: Lacks the methyl group, which affects its steric and electronic characteristics.

    N-methyl-3-cyclopropylaniline: Contains an additional methyl group on the nitrogen, altering its basicity and solubility.

Uniqueness

3-cyclopropyl-2-methylaniline hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

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